REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[CH3:9].[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:16](O)=O>>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH3:16])=[CH:4][C:3]=1[CH3:9] |f:1.2.3.4.5.6|
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Name
|
|
Quantity
|
3.72 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=C(N)C=C1)C
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Name
|
|
Quantity
|
15 mL
|
Type
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reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at rt for 8 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was removed in vacuo
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Type
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CUSTOM
|
Details
|
the residue was partitioned between EtOAc (100 mL) and aq NaHCO3 (50 mL)
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layers was dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in THF (80 mL)
|
Type
|
WAIT
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Details
|
After 16 h
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Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with EtOAc and MeOH
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Type
|
FILTRATION
|
Details
|
the solids were filtered
|
Type
|
CUSTOM
|
Details
|
The material was purified by SiO2 flash column chromatography
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)NC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.56 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |